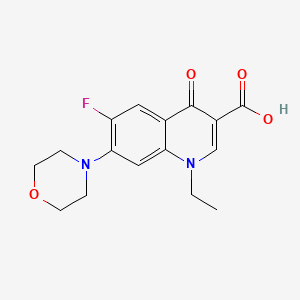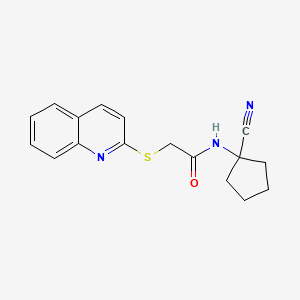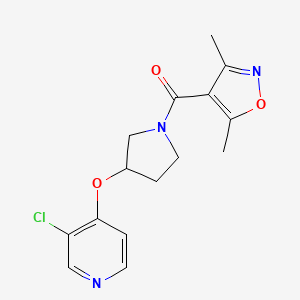
3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "compound X" and is known to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Analytical Characterization in Forensic Science
3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and similar compounds, are often encountered in forensic toxicology. For example, a study detailed the use of Nuclear Magnetic Resonance (NMR) spectroscopy for identifying unknown powders found in a toxicological case. This method enabled the identification of various compounds and measured their purities, showcasing its potential in forensic investigations for identifying complex substances (Ameline et al., 2019).
Antifungal Activity
Compounds structurally similar to this compound, such as sertaconazole, have demonstrated significant antifungal activity. Clinical trials have shown sertaconazole's efficacy in treating conditions like Pityriasis versicolor and superficial mycoses caused by Candida albicans. These trials highlighted the compound's high antifungal activity and safety profile, suggesting potential for treating various fungal infections (Nasarre et al., 1992; Umbert et al., 1992; Pedragosa et al., 1992).
Antimalarial Research
Pyronaridine, with a chemical structure containing elements similar to this compound, has been investigated for its antimalarial properties. Studies on its pharmacokinetics in malaria patients have provided insights into its absorption, distribution, and bioavailability, essential for developing effective antimalarial treatments (Feng et al., 1987).
Eigenschaften
IUPAC Name |
3-chloro-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-2-26-17-8-6-16(7-9-17)22-13-14(10-19(22)23)12-21-27(24,25)18-5-3-4-15(20)11-18/h3-9,11,14,21H,2,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWLKCBLMKALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(1,3-diisopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B2826378.png)
![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826384.png)
![ethyl 2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)acetate](/img/structure/B2826385.png)

![1-Cyclohexyl-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2826388.png)
![2-cyclopropyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2826389.png)


![1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2826392.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2826398.png)